molecular formula C12H13ClN6S B14627308 N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea CAS No. 56922-03-3

N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea

Katalognummer: B14627308
CAS-Nummer: 56922-03-3
Molekulargewicht: 308.79 g/mol
InChI-Schlüssel: SWZURBQKQMEMDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea is a chemical compound that belongs to the class of triazine derivatives. Triazines are six-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea typically involves the reaction of 4-chloro-6-(dimethylamino)-1,3,5-triazine with phenylthiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom in the triazine ring with a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products depending on the reagents used.

    Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.

Wirkmechanismus

The mechanism of action of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea can be compared with other triazine derivatives, such as:

The uniqueness of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other triazine derivatives.

Eigenschaften

CAS-Nummer

56922-03-3

Molekularformel

C12H13ClN6S

Molekulargewicht

308.79 g/mol

IUPAC-Name

1-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-phenylthiourea

InChI

InChI=1S/C12H13ClN6S/c1-19(2)11-16-9(13)15-10(17-11)18-12(20)14-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,15,16,17,18,20)

InChI-Schlüssel

SWZURBQKQMEMDU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC(=NC(=N1)NC(=S)NC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.